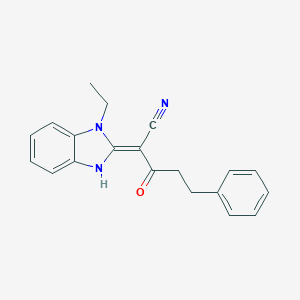
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets and disrupting their normal function. The compound may also induce cell death by activating apoptotic pathways or inhibiting cell proliferation.
Biochemical and physiological effects:
Studies have shown that (this compound)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile can affect various biochemical and physiological processes in cells and organisms. The compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. In addition, the compound has been shown to inhibit the activity of enzymes involved in cellular metabolism and energy production.
Advantages and Limitations for Lab Experiments
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile. One area of interest is the development of new derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the compound's mechanism of action and its interaction with cellular targets. Furthermore, the potential use of the compound in the development of new drugs for the treatment of various diseases is an exciting area for future research.
Conclusion:
In conclusion, (this compound)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile is a promising compound with a wide range of biological activities. Its easy synthesis, stability, and potential use in the development of new drugs make it an exciting area for scientific research. Further investigation into its mechanism of action and potential applications is warranted.
Synthesis Methods
The synthesis of ((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile involves the reaction of 3-ethyl-1H-benzimidazole-2-carbaldehyde with 3-oxo-5-phenylpentanenitrile in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
Scientific Research Applications
((2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results. In addition, the compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxo-5-phenylpentanenitrile |
InChI |
InChI=1S/C20H19N3O/c1-2-23-18-11-7-6-10-17(18)22-20(23)16(14-21)19(24)13-12-15-8-4-3-5-9-15/h3-11,22H,2,12-13H2,1H3/b20-16+ |
InChI Key |
AYZCURIXTUYGJN-CAPFRKAQSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C(=O)CCC3=CC=CC=C3 |
SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=C(C#N)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)


![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)


![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)

![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)
